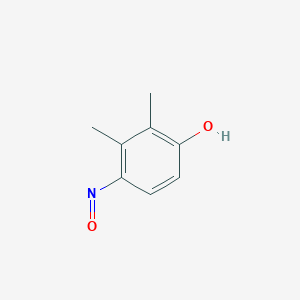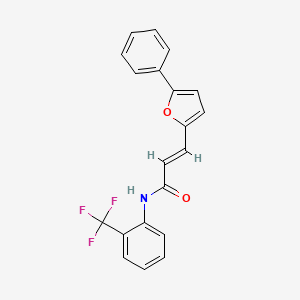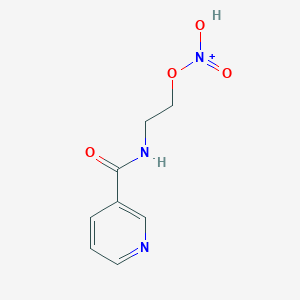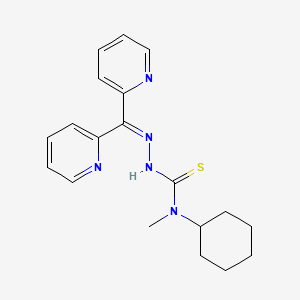
3,3'-((2-Butyl-4-chloro-1H-imidazol-5-yl)methylene)bis(4-hydroxy-2H-chromen-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-((2-Butyl-4-chloro-1H-imidazol-5-yl)methylene)bis(4-hydroxy-2H-chromen-2-one) is a complex organic compound that belongs to the class of biscoumarins. This compound is characterized by the presence of two 4-hydroxy-2H-chromen-2-one (coumarin) units linked by a methylene bridge to a 2-butyl-4-chloro-1H-imidazol-5-yl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2-Butyl-4-chloro-1H-imidazol-5-yl)methylene)bis(4-hydroxy-2H-chromen-2-one) typically involves the condensation of 4-hydroxycoumarin with an appropriate aldehyde in the presence of a catalyst. One common method is the microwave-assisted, methanesulfonic acid-catalyzed reaction of 4-hydroxycoumarin and aromatic aldehydes in ethanol . This method offers high yield, short reaction time, and low energy consumption.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-((2-Butyl-4-chloro-1H-imidazol-5-yl)methylene)bis(4-hydroxy-2H-chromen-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the coumarin rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted coumarins, quinones, and hydroquinones, which have diverse applications in pharmaceuticals and materials science.
Applications De Recherche Scientifique
3,3’-((2-Butyl-4-chloro-1H-imidazol-5-yl)methylene)bis(4-hydroxy-2H-chromen-2-one) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticoagulant, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes.
Mécanisme D'action
The mechanism of action of 3,3’-((2-Butyl-4-chloro-1H-imidazol-5-yl)methylene)bis(4-hydroxy-2H-chromen-2-one) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer cell migration.
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one): Known for its anticancer properties.
3,3’-((2-chlorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one): Exhibits antibacterial activity.
3,3’-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one): Used in various biological assays.
Uniqueness
The uniqueness of 3,3’-((2-Butyl-4-chloro-1H-imidazol-5-yl)methylene)bis(4-hydroxy-2H-chromen-2-one) lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of butyl and chloro substituents on the imidazole ring enhances its potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C26H21ClN2O6 |
|---|---|
Poids moléculaire |
492.9 g/mol |
Nom IUPAC |
3-[(2-butyl-4-chloro-1H-imidazol-5-yl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C26H21ClN2O6/c1-2-3-12-17-28-21(24(27)29-17)18(19-22(30)13-8-4-6-10-15(13)34-25(19)32)20-23(31)14-9-5-7-11-16(14)35-26(20)33/h4-11,18,30-31H,2-3,12H2,1H3,(H,28,29) |
Clé InChI |
YDLKVAMYKVCOFK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC(=C(N1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{5-[(4-bromobenzyl)sulfanyl]-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B15086759.png)

![ethyl 6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B15086767.png)
![3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15086769.png)

![3-({4-[(E)-(2,6-Dichlorophenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B15086791.png)
![(1E,2Z)-2-bromo-3-phenyl-2-propenal [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B15086798.png)




![2-Amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-hydroxy-4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B15086837.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B15086841.png)
